molecular formula C4H12ClNO2S B1383637 2-Methanesulfonylpropan-1-amine hydrochloride CAS No. 2031260-87-2

2-Methanesulfonylpropan-1-amine hydrochloride

Cat. No. B1383637
CAS RN: 2031260-87-2
M. Wt: 173.66 g/mol
InChI Key: VZKKKUSPFDNPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonylpropan-1-amine hydrochloride, also known as MSPH, is a white crystalline solid that is widely used in scientific research. MSPH has been found to be a useful reagent in organic synthesis due to its unique properties, such as its high solubility in water and its ability to form stable complexes with a variety of organic compounds. In addition, MSPH has been found to have a wide range of applications in the medical field, including as an anti-cancer drug and as a potential anti-inflammatory agent.

Scientific Research Applications

Amino Group Reactions and Sulfhydryl Reagent Applications

Research has shown that methyl methanesulfonothioate (MMTS), a related sulfhydryl reagent, reacts with amino groups, implicating possible interactions with 2-Methanesulfonylpropan-1-amine hydrochloride. This reaction can affect the activity of enzymes such as D-3-hydroxybutyrate dehydrogenase, highlighting the importance of understanding these reactions in biochemical applications (Kluger & Tsui, 1980).

Sulfonylation in Organic Synthesis

In organic synthesis, sulfonylation reactions involving methanesulfonyl chloride have been effectively conducted on various alcohols. These reactions, which can include compounds similar to 2-Methanesulfonylpropan-1-amine hydrochloride, are crucial for forming complex organic molecules and have applications in large-scale chemical synthesis (Tanabe et al., 1995).

Use as a Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound with similar functional groups to 2-Methanesulfonylpropan-1-amine hydrochloride, has been used as a versatile sulfonating agent for amines. This demonstrates the potential of 2-Methanesulfonylpropan-1-amine hydrochloride in synthesizing and activating various amines, a key process in pharmaceutical and chemical industries (Sakamoto et al., 2006).

Role in Aerosol Formation and Atmospheric Studies

Amines, including those related to 2-Methanesulfonylpropan-1-amine hydrochloride, have been identified as significant enhancers in methanesulfonic acid (MSA)-driven new particle formation (NPF) in atmospheric studies. These findings are crucial for understanding atmospheric chemistry and environmental impact of such compounds (Shen et al., 2019).

Development of Novel Organic Compounds

Research has also delved into the stereospecific synthesis of complex organic compounds using methanesulfonates, which are structurally related to 2-Methanesulfonylpropan-1-amine hydrochloride. These methods are instrumental in developing novel compounds with potential applications in various fields, including pharmaceuticals (Uenishi et al., 2004).

properties

IUPAC Name

2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-4(3-5)8(2,6)7;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKKKUSPFDNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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